molecular formula C24H40N3O5P B14888865 endo-BCN CE-Phosphoramidite

endo-BCN CE-Phosphoramidite

Cat. No.: B14888865
M. Wt: 481.6 g/mol
InChI Key: YZQOKBSOIFICKY-MJCTZLGASA-N
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Description

endo-BCN CE-Phosphoramidite is a chemical compound known for its high reactivity in copper-free click chemistry. It is a derivative of bicyclononyne, a stable cyclooctyne that reacts efficiently with azides and tetrazines. This compound is particularly valuable in the synthesis of oligonucleotides and other biomolecules due to its ability to undergo strain-promoted azide-alkyne cycloaddition and inverse electron demand Diels-Alder reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN CE-Phosphoramidite involves the preparation of bicyclononyne followed by its functionalization with a phosphoramidite group. The reaction typically requires anhydrous conditions and the use of specific solvents like acetonitrile. The process includes the following steps:

  • Synthesis of bicyclononyne from a suitable precursor.
  • Functionalization of bicyclononyne with a phosphoramidite group under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: endo-BCN CE-Phosphoramidite undergoes several types of chemical reactions, including:

    Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reacts with azides to form stable triazoles.

    Inverse Electron Demand Diels-Alder Reaction (IEDDA): Reacts with tetrazines to form stable adducts.

Common Reagents and Conditions:

    Azides: Used in SPAAC reactions under mild conditions.

    Tetrazines: Used in IEDDA reactions, typically under ambient conditions.

Major Products:

Scientific Research Applications

endo-BCN CE-Phosphoramidite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of endo-BCN CE-Phosphoramidite involves its high reactivity towards azides and tetrazines. The compound undergoes strain-promoted cycloaddition reactions, forming stable triazoles and adducts. These reactions are facilitated by the strained ring structure of bicyclononyne, which lowers the activation energy and increases the reaction rate .

Comparison with Similar Compounds

    Dibenzocyclooctyne (DBCO): Another cyclooctyne used in click chemistry but less reactive compared to bicyclononyne.

    Exo-BCN CE-Phosphoramidite: The exo-stereoisomer of bicyclononyne, which has a lower rate of cycloaddition compared to the endo-stereoisomer.

Uniqueness: endo-BCN CE-Phosphoramidite is unique due to its higher reactivity and efficiency in cycloaddition reactions compared to its exo-conformer and other cyclooctynes like dibenzocyclooctyne .

Properties

Molecular Formula

C24H40N3O5P

Molecular Weight

481.6 g/mol

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethyl]carbamate

InChI

InChI=1S/C24H40N3O5P/c1-19(2)27(20(3)4)33(31-14-9-12-25)32-17-16-29-15-13-26-24(28)30-18-23-21-10-7-5-6-8-11-22(21)23/h19-23H,7-11,13-18H2,1-4H3,(H,26,28)/t21-,22+,23?,33?

InChI Key

YZQOKBSOIFICKY-MJCTZLGASA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCOCCNC(=O)OCC1[C@H]2[C@@H]1CCC#CCC2

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCOCCNC(=O)OCC1C2C1CCC#CCC2

Origin of Product

United States

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